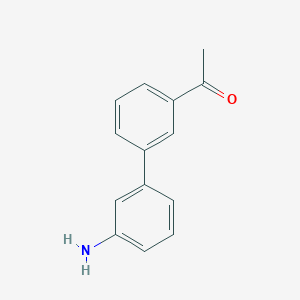

1-(3'-Amino-biphenyl-3-yl)-ethanone

Description

The compound 1-(3'-Amino-biphenyl-3-yl)-ethanone belongs to the class of aromatic ketones, specifically as a derivative of acetophenone (B1666503) featuring a substituted biphenyl (B1667301) group. Its structure, which combines an acetyl group and an amino group on different rings of a biphenyl system, places it at the intersection of several important areas of chemical research.

| Property | Value |

| IUPAC Name | 1-(3'-Amino-[1,1'-biphenyl]-3-yl)ethan-1-one |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.27 g/mol |

| CAS Number | 728918-70-5 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[3-(3-aminophenyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10(16)11-4-2-5-12(8-11)13-6-3-7-14(15)9-13/h2-9H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQHGSYXTXZRRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Amino Biphenyl 3 Yl Ethanone and Analogues

Strategies for Constructing the Biphenyl (B1667301) Framework

The formation of the biphenyl core is a critical step in the synthesis of 1-(3'-Amino-biphenyl-3-yl)-ethanone and its analogues. Various methods, ranging from modern cross-coupling reactions to classical approaches, have been employed to achieve this.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of biphenyls due to their versatility and high efficiency. mdpi.com The Suzuki-Miyaura coupling, in particular, stands out as a widely used method for forming the C-C bond between two aryl groups. mdpi.comrsc.orgresearchgate.net This reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. wikipedia.org

For the synthesis of this compound, a common approach involves the Suzuki-Miyaura coupling of 3-bromoaniline (B18343) with phenylboronic acid. wikipedia.org This reaction has been shown to proceed under mild, aerobic conditions using a simple amine and palladium acetate (B1210297) as the catalytic system. wikipedia.org In a specific example for an analogue, 1-(3'-Nitro-[1,1'-biphenyl]-4-yl)ethanone was synthesized via the coupling of the corresponding aryl halide and arylboronic acid, which could then be reduced to the amino derivative. rsc.org The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. For instance, a ligand-free Pd/C-catalyzed homocoupling of haloarenes in water has been reported as a green and sustainable method. researchgate.net

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 3-Bromoaniline | Phenylboronic acid | Pd(OAc)₂/Amine | - | - | 3-Aminobiphenyl (B1205854) | - |

| 4-Iodoacetophenone | Phenylboronic acid | 7% Pd/WA30 | KOH | H₂O/1,4-dioxane | 4-Acetylbiphenyl | 95% |

| Aryl Halides | Arylboronic Acids | PdCl₂ | Na₂CO₃ | THF/Ethylene glycol | 4'-Acetamido[1,1'-biphenyl] moiety | 81% |

Other Transition Metal-Catalyzed Coupling Approaches

While palladium catalysis is prevalent, other transition metals have also been utilized for biphenyl synthesis. doi.org Copper-catalyzed reactions, such as the Ullmann reaction, represent an older but still relevant method for the homocoupling of aryl halides to form symmetrical biphenyls. rsc.orgarabjchem.org More recent developments have focused on copper-catalyzed modifications of classical reactions. For example, a copper-catalyzed Gomberg-Bachmann-Hey reaction has been developed for the synthesis of unsymmetrical biaryls from anilines and aromatic liquids. researchgate.net

Iridium-catalyzed C-H amination has also been explored for the synthesis of carbazoles from 2-aminobiphenyls, demonstrating the utility of other transition metals in related transformations. acs.orgnih.gov These alternative methods can offer different substrate scope and reaction conditions compared to palladium-based systems. doi.org

Classical Biphenyl Synthesis Methods

Before the advent of transition metal-catalyzed cross-coupling, classical methods were the primary means of synthesizing biphenyls. The Gomberg-Bachmann reaction, which involves the reaction of a diazonium salt with an arene, is a well-known example. wikipedia.org This reaction proceeds through an aryl radical intermediate and can be used to prepare unsymmetrical biphenyls. researchgate.netwikipedia.org However, yields are often low due to side reactions of the diazonium salts. wikipedia.orggoogle.com Improvements to this method include the use of diazonium tetrafluoroborates or carrying out the reaction under phase-transfer conditions. wikipedia.org A visible-light-mediated, metal-free Gomberg-Bachmann reaction has also been reported for the synthesis of 2-aminobiphenyls. researchgate.net

Another classical method is the Wurtz-Fittig reaction, which involves the coupling of two aryl halides in the presence of sodium metal. rsc.org

Introduction of the Ethanone (B97240) Moiety

Once the biphenyl framework is established, the next key step is the introduction of the ethanone (acetyl) group.

Friedel-Crafts Acylation Procedures

Friedel-Crafts acylation is a classic and direct method for introducing an acyl group onto an aromatic ring. libretexts.org This electrophilic aromatic substitution reaction involves treating the biphenyl substrate with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov

For the synthesis of this compound, the Friedel-Crafts acylation would typically be performed on 3-aminobiphenyl. However, a significant limitation of the Friedel-Crafts reaction is that the Lewis acid catalyst can complex with the amino group, deactivating the ring towards electrophilic substitution. libretexts.org To circumvent this, the amino group is often protected, for example, as an acetamide, before acylation. The protecting group can then be removed in a subsequent step. The position of acylation is directed by the existing substituents on the biphenyl ring.

The proposed mechanism for Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. nih.gov

| Aromatic Substrate | Acylating Agent | Catalyst | Product |

|---|---|---|---|

| Biphenyl | Acetyl chloride | Fe₂O₃ (activated) | 1-([1,1'-Biphenyl]-4-yl)ethan-1-one |

| Biphenyl | Succinic anhydride | AlCl₃ | 4-Phenylbenzoyl-propionic acid |

| 3-Aminobenzoic acid | - | Polyphosphoric acid (PPA) | (3-Amino-phenyl)-biphenyl-4-yl-methanone |

Alternative Acylation Reactions

Given the limitations of Friedel-Crafts acylation with amino-substituted biphenyls, alternative strategies can be employed. One approach is to introduce the acetyl group prior to the formation of the biphenyl ring. For example, a Suzuki-Miyaura coupling could be performed between 3-aminophenylboronic acid and 3-bromoacetophenone. rsc.org This strategy avoids the issues associated with the direct acylation of an aminobiphenyl.

Another alternative involves the C-H acylation of biphenyls using different acylating reagents, such as benzyl (B1604629) alcohols, under specific catalytic conditions. researchgate.net These methods can offer improved functional group tolerance and regioselectivity.

Selective Introduction of Acetyl Groups

The introduction of an acetyl group onto a biphenyl scaffold is most commonly achieved via the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction typically involves an acyl chloride (e.g., acetyl chloride) or an anhydride (acetic anhydride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org When applied to an unsubstituted biphenyl, the reaction tends to yield 1-([1,1'-biphenyl]-4-yl)ethan-1-one as the major product, due to the para-directing effect of the phenyl substituent. organic-chemistry.org

However, for a molecule like this compound, direct acylation of 3-aminobiphenyl is complex. The presence of the amino group, a strong activating and ortho-, para-directing group, would likely direct the incoming acetyl group to positions 2, 4, or 6 of the aminated ring, and it could also be acylated itself. To achieve the desired 3-acetyl substitution on the other ring, a more strategic approach is required.

A highly effective strategy for the regioselective synthesis of such compounds involves introducing the acetyl group to one of the aromatic rings before the biphenyl core is constructed. For instance, a common route involves the Suzuki-Miyaura cross-coupling reaction. In this approach, a pre-functionalized aryl halide, such as 1-(5-bromophenyl)ethanone or 1-(3-bromophenyl)ethanone, is coupled with a suitably substituted arylboronic acid, like (3-aminophenyl)boronic acid (often with the amino group protected). This method provides excellent control over the final substitution pattern, as the positions of the acetyl group and the amino (or precursor) group are predetermined by the choice of starting materials.

A procedure for a related isomer, 1-(4-amino-[1,1'-biphenyl]-3-yl)ethanone, illustrates this principle perfectly. It is synthesized via a Suzuki coupling between 1-(2-amino-5-bromophenyl)ethanone (B1278902) and phenylboronic acid, demonstrating how pre-functionalization dictates the final regiochemistry. researchgate.net

Formation and Derivatization of the Aromatic Amino Functionality

The creation of the amino group on the biphenyl structure is a critical step that can be accomplished through several distinct methods.

Reduction of Nitro Precursors to Amino Groups

One of the most reliable and widely used methods for introducing an aromatic amino group is through the reduction of a corresponding nitro precursor. flemingcollege.cascispace.com The synthesis begins with a nitrated biphenyl, such as 3-nitro-3'-acetylbiphenyl, which is then reduced to form the amine. This transformation can be achieved using various reducing agents and conditions, offering flexibility to accommodate other functional groups in the molecule.

Commonly employed methods include:

Catalytic Hydrogenation: This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and frequently used catalyst for this purpose. acs.org

Metal-Acid Systems: Combinations like stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or metals such as iron (Fe) or zinc (Zn) in acidic media, are classic and effective reagents for this reduction. acs.orgrsc.org

Hydrazine (B178648): Hydrazine hydrate (B1144303) in the presence of a catalyst like Raney nickel or palladium can also be used for the reduction of nitro groups. acs.org

The general reaction is as follows: C₁₂H₈(NO₂)COCH₃ + Reducing Agent → C₁₂H₈(NH₂)COCH₃

| Reducing System | Typical Conditions | Reference(s) |

| H₂/Pd-C | Ethanol solvent, room temperature to mild heat | acs.org |

| SnCl₂/HCl | Ethanol solvent, reflux | rsc.org |

| Fe/HCl | Aqueous/alcoholic solvent, heat | acs.org |

| Zn/Acetic Acid | Acetic acid solvent, heat | acs.org |

Direct Amination Techniques

Direct amination involves the formation of a carbon-nitrogen bond on the aromatic ring in a single step. While less common for this specific target compared to nitro reduction, several techniques exist.

A classic example is the amination of biphenyl with trichloramine (NCl₃) and a Lewis acid like aluminum chloride, which has been shown to produce 3-aminobiphenyl directly. acs.org More modern approaches, such as the Buchwald-Hartwig amination, have revolutionized C-N bond formation. This palladium-catalyzed cross-coupling reaction typically couples an aryl halide (e.g., 3-bromobiphenyl) with an amine source. While not a direct C-H amination, it is a direct method for creating the aryl-amine bond and is invaluable for synthesizing complex amines. nih.govrsc.org

Protective Group Strategies for Amino Functionalities

In multi-step syntheses, the nucleophilic and reactive nature of the amino group can interfere with subsequent reactions. To prevent unwanted side reactions, the amino group is often temporarily masked with a protecting group. rsc.org This strategy is particularly crucial in reactions like the Suzuki-Miyaura coupling, where the free amine could potentially coordinate with the palladium catalyst and inhibit its activity.

A protecting group must be easy to install, stable under the conditions of the subsequent reaction, and easy to remove without affecting the rest of the molecule. text2fa.ir Carbamates are the most common class of protecting groups for amines. mdpi.com

Common Amino Protecting Groups:

tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to basic conditions and hydrogenation but is readily removed with strong acids like trifluoroacetic acid (TFA). mdpi.comnih.gov

Carboxybenzyl (Cbz or Z): Installed using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions but is easily removed by catalytic hydrogenation (e.g., H₂/Pd-C). mdpi.com

Fluorenylmethyloxycarbonyl (Fmoc): Installed using Fmoc-Cl or Fmoc-OSu, the Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine. mdpi.comnih.gov

An orthogonal strategy, where multiple protecting groups that can be removed under different conditions are used in the same molecule, allows for selective deprotection and reaction at specific sites. rsc.org For example, the synthesis of biphenyl tyrosine derivatives has been demonstrated using a Boc-protected iodo-tyrosine in a Suzuki coupling, showcasing the necessity of this approach. google.com

Chemo- and Regioselective Synthesis of Substituted Isomers

Achieving the correct substitution pattern (regiochemistry) is paramount in the synthesis of a specific isomer like this compound. The choice of synthetic strategy is the primary determinant of the final product's structure.

The Suzuki-Miyaura cross-coupling reaction stands out as the most powerful and versatile tool for the regioselective synthesis of substituted biphenyls. organic-chemistry.orgnih.gov This method involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid (or its ester). The final substitution pattern is precisely controlled by the substitution of these two coupling partners.

To synthesize the target compound, one could use one of two primary Suzuki coupling approaches:

Route A: Coupling of 1-(3-bromophenyl)ethanone with (3-aminophenyl)boronic acid .

Route B: Coupling of 3-bromoaniline with (3-acetylphenyl)boronic acid .

In both cases, the amino group would likely be protected during the coupling reaction to ensure efficiency. This method's power lies in its modularity; by simply changing the starting materials, a wide variety of substituted isomers can be synthesized with high regiochemical fidelity. colab.ws

In contrast, attempting a Friedel-Crafts acylation on a pre-formed substituted biphenyl, such as 3-aminobiphenyl, offers far less regiochemical control. The outcome would be dictated by the complex interplay of the directing effects of both the amino group and the phenyl substituent, likely leading to a mixture of isomers that would be difficult to separate. rsc.org

Chemoselectivity, the preferential reaction of one functional group over another, is also critical. For example, during the reduction of a nitro-acetyl-biphenyl, the conditions must be chosen to reduce the nitro group without affecting the acetyl ketone. Catalytic hydrogenation under mild conditions typically achieves this selectivity.

Green Chemistry Approaches in the Synthesis of Biphenyl-Acetophenones

The principles of green chemistry, which aim to make chemical processes more environmentally benign and sustainable, are increasingly being applied to the synthesis of biphenyls and acetophenones.

Greener Solvents: A major focus is replacing hazardous and volatile organic solvents (VOCs).

Water: The Suzuki-Miyaura coupling can be performed in water or water-ethanol mixtures, often with the aid of a surfactant. acs.orgnih.govrsc.org This reduces reliance on toxic organic solvents.

Bio-renewable Solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL), are being adopted as greener alternatives to traditional solvents like THF, toluene, or DMF. nih.govsigmaaldrich.com

Energy Efficiency:

Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes, often leading to higher yields and fewer side products. flemingcollege.canih.govrsc.orgelsevier.es Both Suzuki couplings and Friedel-Crafts acylations have been shown to be highly efficient under microwave conditions. organic-chemistry.orgrsc.org

Catalyst and Reagent Improvement:

Heterogeneous and Recyclable Catalysts: To simplify purification and minimize waste, research has focused on developing heterogeneous palladium catalysts for Suzuki couplings. These catalysts, supported on materials like chitosan (B1678972) or magnetic nanoparticles, can be easily removed from the reaction mixture (e.g., by filtration or with a magnet) and reused multiple times. flemingcollege.carsc.org

Halogen-Free Acylations: Traditional Friedel-Crafts reactions use stoichiometric amounts of corrosive Lewis acids like AlCl₃ and generate significant waste. Greener alternatives include using solid acid catalysts (e.g., heteropoly acids, zinc oxide) that are recyclable and less hazardous. scispace.comorganic-chemistry.org Using carboxylic anhydrides instead of acyl chlorides as the acylating agent also creates a halogen-free process. scispace.com Solvent-free, or neat, reaction conditions further enhance the green credentials of this transformation. organic-chemistry.orgsioc-journal.cn

| Green Approach | Application Example | Benefit | Reference(s) |

| Alternative Solvents | Suzuki coupling in water or GVL | Reduced use of toxic organic solvents | rsc.orgrsc.org |

| Energy Efficiency | Microwave-assisted Suzuki coupling | Drastically reduced reaction times (minutes vs. hours) | flemingcollege.canih.gov |

| Recyclable Catalysts | Pd on a magnetic nanoparticle support | Easy separation and reuse of catalyst, less metal waste | rsc.org |

| Atom Economy | Solvent-free Friedel-Crafts acylation | Elimination of solvent waste, simplified workup | organic-chemistry.orgsioc-journal.cn |

Chemical Reactivity and Transformation Studies of 1 3 Amino Biphenyl 3 Yl Ethanone

Reactions Involving the Ethanone (B97240) Carbonyl Group

The carbonyl group of the ethanone moiety is a primary site for nucleophilic addition and condensation reactions, while the adjacent methyl group offers a site for reactions involving the α-carbon.

Reductions to Alcohols

The ketone functionality of 1-(3'-Amino-biphenyl-3-yl)-ethanone can be readily reduced to a secondary alcohol, yielding 1-(3'-Amino-biphenyl-3-yl)-ethanol. This transformation is a common step in the synthesis of chiral ligands and pharmaceutical intermediates. The reduction can be achieved using various reducing agents.

| Reactant | Reagent | Product | Description |

| This compound | Sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or ethanol | 1-(3'-Amino-biphenyl-3-yl)-ethanol | A standard, mild, and selective method for ketone reduction. |

| This compound | Lithium aluminum hydride (LiAlH₄) in diethyl ether or THF | 1-(3'-Amino-biphenyl-3-yl)-ethanol | A more powerful reducing agent, also effective for this transformation. |

| This compound | Catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂) | 1-(3'-Amino-biphenyl-3-yl)-ethanol | A method that can sometimes also affect other functional groups depending on the conditions. |

The resulting product, 1-(3-aminophenyl)ethanol, is a known chemical compound. nih.gov

Condensation Reactions with Carbonyl Reagents (e.g., Aldol (B89426), Claisen-Schmidt for Chalcones)

The ethanone group can participate in condensation reactions with various carbonyl compounds. A notable example is the Claisen-Schmidt condensation, which is a type of crossed aldol condensation. wikipedia.org In this reaction, this compound acts as the ketone component, reacting with an aromatic aldehyde that lacks α-hydrogens to form a chalcone (B49325), an α,β-unsaturated ketone. researchgate.netekb.egnih.govchemrevlett.com These chalcone derivatives are of significant interest in medicinal chemistry. nih.govcore.ac.uk

The general reaction involves treating the ethanone with an appropriate aldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. nih.govresearchgate.net

| Reactant 1 | Reactant 2 (Aldehyde) | Product (Chalcone) | Reaction Conditions |

| This compound | Benzaldehyde | (E)-1-(3'-Amino-biphenyl-3-yl)-3-phenylprop-2-en-1-one | Ethanolic NaOH or KOH, room temperature |

| This compound | 4-Chlorobenzaldehyde | (E)-1-(3'-Amino-biphenyl-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one | Ethanolic NaOH or KOH, room temperature |

| This compound | 4-Methoxybenzaldehyde | (E)-1-(3'-Amino-biphenyl-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Ethanolic NaOH or KOH, room temperature |

Oxidative Cleavage Reactions

The ethanone group of acetophenones can undergo oxidative cleavage of the C(CO)-C bond to yield carboxylic acids or their ester derivatives, depending on the reaction conditions. researchgate.netthieme-connect.com This reaction typically proceeds through the formation of an intermediate, which then breaks down. For this compound, this would lead to the formation of a 3'-amino-biphenyl-3-carboxylic acid derivative.

Recent methods have utilized transition metal catalysts, such as copper complexes, to facilitate this transformation under aerobic conditions. thieme-connect.combohrium.com

| Reactant | Reagents | Product | Description |

| This compound | KMnO₄, H₂O, heat | 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid | Strong oxidation leading to the carboxylic acid. |

| This compound | Cu@NC catalyst, O₂, Methanol, 100 °C | Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate | A catalytic method for oxidative esterification. thieme-connect.com |

| This compound | O₂, NH₃, Manganese oxide catalyst | 3'-Amino-[1,1'-biphenyl]-3-carboxamide | A tandem oxidative cleavage and amidation process. nih.gov |

Reactions at the α-Carbon of the Ketone

The methyl group adjacent to the carbonyl (the α-carbon) in this compound has acidic protons that can be removed by a base to form an enolate. This enolate is a key intermediate in several reactions. libretexts.org

Halogenation: In the presence of an acid or base catalyst, the α-carbon can be halogenated with reagents like bromine (Br₂) or N-bromosuccinimide (NBS). This reaction proceeds through an enol or enolate intermediate.

Alkylation: The enolate can act as a nucleophile and react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond, leading to a more complex ketone.

| Reaction Type | Reagents | Intermediate | Product |

| α-Halogenation | Br₂, Acetic acid | Enol | 1-(3'-Amino-biphenyl-3-yl)-2-bromo-ethanone |

| α-Alkylation | 1. Sodium hydride (NaH), 2. Methyl iodide (CH₃I) | Enolate | 1-(3'-Amino-biphenyl-3-yl)-propan-1-one |

Transformations of the Aromatic Amino Group

The primary aromatic amino group is a versatile functional group that readily undergoes reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide range of substituents.

Acylation to Amides and Carbamates

The amino group of this compound can be acylated to form amides or react with isocyanates or chloroformates to produce carbamates. These transformations are significant in medicinal chemistry, as amides and carbamates are common functional groups in drug molecules. nih.govresearchgate.net For instance, related O-biphenyl-3-yl carbamates have been studied as enzyme inhibitors. acs.org

Acylation is typically carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Carbamate (B1207046) synthesis can be achieved by reacting the amine with an isocyanate or a chloroformate. nih.gov

| Reactant | Reagent | Product Type | Product Name |

| This compound | Acetyl chloride, Pyridine | Amide | N-(3'-Acetyl-biphenyl-3-yl)-acetamide |

| This compound | Benzoic anhydride, Triethylamine | Amide | N-(3'-Acetyl-biphenyl-3-yl)-benzamide |

| This compound | Cyclohexyl isocyanate, Triethylamine | Carbamate | Cyclohexylcarbamic acid (3'-acetyl-biphenyl-3-yl)-amide |

| This compound | Benzyl (B1604629) chloroformate, NaHCO₃ | Carbamate | Benzyl N-(3'-acetyl-biphenyl-3-yl)-carbamate |

Diazotization and Subsequent Coupling Reactions

The primary amino group (-NH₂) on one of the phenyl rings is readily converted into a diazonium salt (-N₂⁺) upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures. researchgate.net This process, known as diazotization, transforms the amino group into an excellent leaving group (N₂ gas), paving the way for a variety of substitution reactions.

The resulting aryl diazonium ion is an electrophile and can engage in coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds. researchgate.net These reactions are a cornerstone of synthetic dye chemistry. mdpi.com For instance, coupling the diazonium salt of this compound with an activated aromatic compound like N,N-dimethylaniline would be expected to yield a highly conjugated azo dye. researchgate.netmdpi.com The coupling typically occurs at the para position of the activated ring due to steric hindrance. researchgate.net

These diazonium intermediates are also pivotal in Sandmeyer-type reactions, allowing for the introduction of a wide range of substituents onto the aromatic ring. While specific examples for this compound are not prevalent in the reviewed literature, the general reactivity is well-established. For example, treatment with copper(I) halides (CuCl, CuBr) or cyanide (CuCN) can replace the diazonium group with -Cl, -Br, or -CN, respectively. researchgate.netnih.gov

Table 1: Representative Sandmeyer and Related Reactions for Aryl Diazonium Salts

| Reagent | Substituent Introduced | Product Type |

| CuCl / HCl | -Cl | Aryl Chloride |

| CuBr / HBr | -Br | Aryl Bromide |

| CuCN / KCN | -CN | Aryl Nitrile |

| KI | -I | Aryl Iodide |

| H₃PO₂ | -H | Deaminated Arene |

| H₂O, Cu₂O | -OH | Phenol |

This table illustrates general transformations applicable to the diazonium salt derived from this compound.

Formation of Heterocyclic Systems (e.g., Oxadiazoles, Cinnolines, Pyrazoles)

The dual functionality of this compound makes it a valuable precursor for synthesizing various heterocyclic structures.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from aromatic amines. A common route involves the conversion of the amine to a hydrazide, which is then cyclized. ijper.org For example, the amino group of the title compound could be acylated and then reacted with hydrazine (B178648) to form a corresponding hydrazide. This intermediate can then be cyclized with various reagents, such as phosphorus oxychloride, to yield a 2,5-disubstituted-1,3,4-oxadiazole derivative. ijper.org Multi-component reactions involving an aromatic amine, an aldehyde, a carboxylic acid, and N-isocyaniminotriphenylphosphorane also provide a direct route to 1,3,4-oxadiazoles. tubitak.gov.trtandfonline.com

Cinnolines: The Borsche synthesis of cinnolines involves the cyclization of arylhydrazones derived from o-aminoaryl ketones. chempedia.info In a variation, the amino group of this compound can be diazotized and then subjected to conditions that promote intramolecular cyclization involving the acetyl group. The reaction of an appropriate 2-aminoaryl ketone, when diazotized, can be held at room temperature to facilitate the cyclization to a 4-hydroxycinnoline. thieme-connect.de

Pyrazoles: Pyrazoles are typically formed from the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. organic-chemistry.orgnih.gov The acetyl group in this compound can serve as one of the carbonyl components. For instance, it could be condensed with a suitable reagent to introduce a second carbonyl functionality, followed by reaction with a hydrazine to construct the pyrazole (B372694) ring. researchgate.net Alternatively, clubbed 1,1′-biphenyl-pyrazole derivatives have been synthesized, indicating the utility of biphenyl (B1667301) scaffolds in constructing these heterocycles. rsc.org

Schiff Base Formation

The primary amino group of this compound readily undergoes condensation with aldehydes or ketones to form Schiff bases, also known as imines or azomethines. ekb.egnih.gov This reaction typically involves heating the two reactants, often with an acid catalyst, and removing the water that is formed. researchgate.net

The general reaction is: R-NH₂ + R'C(=O)R'' ⇌ R-N=C(R')R'' + H₂O

The resulting Schiff base, an N-(3'-acetyl-biphenyl-3-yl)imine derivative, contains a C=N double bond and can act as a versatile ligand for forming metal complexes or as an intermediate for further synthetic transformations. ekb.egmdpi.com

Table 2: Examples of Schiff Base Formation from Aromatic Amines

| Amine Component | Carbonyl Component | Product Type |

| This compound | Benzaldehyde | (E)-1-(3'-(benzylideneamino)-[1,1'-biphenyl]-3-yl)ethan-1-one |

| This compound | Salicylaldehyde | 2-(((3'-(acetyl)-[1,1'-biphenyl]-3-yl)imino)methyl)phenol |

| This compound | Acetone | N-(3'-acetyl-[1,1'-biphenyl]-3-yl)propan-2-imine |

This table shows hypothetical, yet highly plausible, Schiff base products derived from this compound.

Aromatic Ring Reactivity within the Biphenyl System

Electrophilic Aromatic Substitution Patterns and Directing Effects

The reactivity of the biphenyl system towards electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents: the amino group (-NH₂) and the acetyl group (-COCH₃).

The amino group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via a resonance (+M) effect. wikipedia.orglibretexts.org

The acetyl group is a deactivating group and a meta-director because it withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects. wikipedia.org

In this compound, the substituents are on different rings. The phenyl group itself is considered a weak activator and an ortho, para-director. chemistrysteps.com Therefore:

Ring with the amino group (the 'primed' ring): This ring is strongly activated. Electrophilic attack will be directed to the positions ortho and para to the amino group (positions 2', 4', and 6').

Ring with the acetyl group: This ring is deactivated. If substitution were to occur on this ring, it would be directed to the position meta to the acetyl group (position 5).

However, in a competitive situation, electrophilic substitution will overwhelmingly favor the activated ring. chemistrysteps.com Thus, reactions like nitration, halogenation, or Friedel-Crafts acylation are expected to occur primarily on the aminophenyl ring at the 2', 4', and 6' positions. Steric hindrance may favor substitution at the less hindered 4'-para position. chemistrysteps.com

Nucleophilic Aromatic Substitution in Halogenated Analogues

Nucleophilic aromatic substitution (SNAr) is generally difficult on unsubstituted benzene (B151609) rings but can occur on aryl halides, especially if the ring is activated by electron-withdrawing groups. acs.org For halogenated analogues of this compound, the feasibility of SNAr would depend on the position of the halogen.

If a halogen atom were present on the acetyl-substituted ring, particularly at a position ortho or para to the acetyl group, it would be activated towards SNAr. The electron-withdrawing acetyl group would stabilize the negative charge of the Meisenheimer complex intermediate, facilitating the reaction. researchgate.net Conversely, a halogen on the amino-substituted ring would be deactivated towards SNAr.

Studies on halogenated biphenyls show that aryl fluorides can undergo nucleophilic substitution with phosphide (B1233454) nucleophiles. Furthermore, reactions of polychlorinated biphenyls with thiolate ions in polar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA) have been documented. acs.org

Further Functionalization via Directed Lithiation or Metalation

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. unblog.frnih.gov It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. unblog.fr

In this compound, both the amino and acetyl groups could potentially act as DMGs. However, the acidic protons of the amino group and the α-protons of the acetyl group would likely interfere with standard DoM protocols using reagents like n-BuLi. Protection of the amino group, for example as a pivalamide (B147659) or carbamate, would create a much more effective DMG. A protected amino group would direct lithiation to the 2'- and 6'-positions. researchgate.net

While direct DoM on the title compound is complex, related studies on biphenyl carboxamides and carboxylic acids show that metalation can be controlled to occur at specific positions, including remote sites, depending on the base and reaction conditions used. acs.orgacs.org This suggests that with appropriate functional group manipulation, directed metalation could be a viable strategy for further, highly specific functionalization of the this compound scaffold.

Structure Activity Relationship Sar and Derivative Design for Biphenyl Acetophenone Scaffolds

Systematic Modification of the Biphenyl (B1667301) Core

The biphenyl moiety is a foundational element in a vast number of pharmacologically active compounds. rsc.orgarabjchem.org Its relative rigidity and ability to position aromatic substituents in distinct spatial orientations make it a valuable scaffold. Modifying this core is a primary strategy to explore the chemical space around a lead compound like 1-(3'-Amino-biphenyl-3-yl)-ethanone. researchgate.net

Positional Isomerism Studies

The specific arrangement of substituents on the biphenyl core is critical for determining a molecule's interaction with a biological target. In the case of this compound, the 3,3'-substitution pattern defines a particular spatial vector between the amino and ethanone (B97240) groups. Positional isomerism studies involve synthesizing and evaluating analogs where these groups are relocated to other positions on the phenyl rings (e.g., 2,2'-, 2,3'-, 2,4'-, 3,4'-, and 4,4'-). nih.gov

Such studies are crucial for understanding the target's binding pocket topology. For instance, moving the amino group from the 3'-position to the 2'- or 4'-position would significantly alter the molecule's geometry and hydrogen bonding capabilities. A phenyl substituent is known to be ortho, para-directing, which influences the reactivity and potential sites for interaction. pearson.com A systematic investigation of these isomers allows for the mapping of pharmacophoric features and the identification of the optimal substitution pattern for biological activity. nih.gov

Table 1: Representative Positional Isomers of Amino-Biphenyl-Ethanone and Their Rationale for Investigation

| Compound Name | Rationale for Synthesis |

|---|---|

| 1-(2'-Amino-biphenyl-3-yl)-ethanone | Explores the effect of ortho-amino substitution, which may facilitate intramolecular hydrogen bonding and alter the dihedral angle between the phenyl rings. |

| 1-(4'-Amino-biphenyl-4-yl)-ethanone | Investigates a para,para-disubstitution pattern, creating a more linear and extended molecular shape. |

| 1-(2'-Amino-biphenyl-4-yl)-ethanone | Probes a different spatial vector between the key functional groups, potentially matching a different set of interactions within a receptor binding site. |

Introduction of Diverse Substituents on Phenyl Rings

Beyond altering the positions of the core amino and ethanone groups, the introduction of additional substituents onto one or both phenyl rings is a powerful strategy to fine-tune a compound's properties. arabjchem.org These modifications can influence electronic character, lipophilicity, metabolic stability, and target-binding affinity. researchgate.netmdpi.com

Substituents can be broadly categorized:

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can increase electron density in the aromatic ring, potentially enhancing π-π stacking interactions.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease electron density and can act as hydrogen bond acceptors.

Halogens: Fluorine, chlorine, and bromine can modulate lipophilicity and block sites of metabolism. Fluorine, in particular, can form key hydrogen bonds and influence the conformation of adjacent groups. acs.org

Bulky Groups: Larger groups like tert-butyl can be used to probe steric limitations within the binding site and can also impact the rotational barrier of the biphenyl system.

Systematic exploration of these substitutions, for example at the positions ortho, meta, or para to the existing groups, is a standard approach in lead optimization. drugdesign.org

Table 2: Hypothetical SAR of Substituents on the Biphenyl Core of this compound

| Position of Substitution | Substituent Type | Example | Predicted Impact on Activity |

|---|---|---|---|

| 4-position | Electron-Withdrawing | -Cl | May improve potency by forming specific interactions or altering electronics; potential for improved metabolic stability. |

| 4'-position | Electron-Donating | -OCH₃ | Could enhance binding through hydrogen bond acceptance or by modifying the basicity of the 3'-amino group. |

| 2-position | Bulky Group | -CH(CH₃)₂ | Likely to decrease activity due to steric hindrance, but could induce atropisomerism, leading to stereospecific interactions. |

Functional Group Variation at the Ethanone and Amino Sites

The amino and ethanone functionalities of this compound are primary points for interaction and modification. Varying these groups can lead to significant changes in binding affinity, selectivity, and pharmacokinetic profiles.

The ethanone (acetyl) group, an α,β-unsaturated ketone system in its broader chemical class, can serve as a hydrogen bond acceptor. nih.gov Its reactivity can be modulated in several ways:

Reduction: Conversion of the ketone to a secondary alcohol introduces a chiral center and changes the group from a hydrogen bond acceptor to both a donor and acceptor.

Chain Homologation/Variation: Replacing the methyl group with larger alkyl or cycloalkyl groups can probe for additional hydrophobic pockets.

Bioisosteric Replacement: The ketone can be replaced with other groups that mimic its electronic and steric properties, such as an oxime, an ester, or a heterocyclic ring like an oxadiazole. rsc.org

The 3'-amino group is a key basic center and hydrogen bond donor. Its properties can be readily modified through:

Acylation/Sulfonylation: Converting the amine to an amide or sulfonamide neutralizes its basicity and introduces a new hydrogen bond acceptor group, which can alter binding modes.

Alkylation: Introduction of methyl or ethyl groups (mono- or di-alkylation) can increase lipophilicity and introduce steric bulk, preventing specific hydrogen bonds while potentially enhancing others. frontiersin.org

Replacement: The amino group can be substituted with other nitrogen-containing functionalities like a guanidine, amidine, or incorporated into a heterocyclic ring (e.g., pyrrole, imidazole). researchgate.net

Chiral Synthesis and Stereochemical Influence on Reactivity

While this compound is achiral, the biphenyl scaffold is well-known for its potential to exhibit axial chirality, a phenomenon known as atropisomerism. slideshare.netresearchgate.net This occurs when rotation around the single bond connecting the two phenyl rings is sufficiently hindered, typically by the presence of bulky substituents at the ortho-positions (2, 2', 6, and 6'). wikipedia.org

The introduction of such substituents during derivative design could lead to a pair of stable, non-superimposable atropisomers (enantiomers). acs.org These enantiomers often exhibit significantly different biological activities and pharmacokinetic profiles, as they present their functional groups in different three-dimensional arrangements. Therefore, if an optimization strategy involves ortho-substitution, the synthesis and evaluation of individual enantiomers become critical. researchgate.netresearchgate.net

The synthesis of enantiopure biphenyls can be achieved through various methods, including:

Asymmetric Coupling Reactions: Using chiral catalysts (e.g., with BINAP ligands) in cross-coupling reactions like the Suzuki or Ullmann reaction can directly favor the formation of one atropisomer. rsc.org

Chiral Resolution: Synthesizing the compound as a racemic mixture and then separating the enantiomers using techniques like chiral high-performance liquid chromatography (HPLC) or crystallization with a chiral resolving agent. acs.org

Diastereoselective Synthesis: Attaching a chiral auxiliary to the molecule, performing a coupling reaction that creates the biphenyl axis, separating the resulting diastereomers, and then removing the auxiliary.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are advanced drug design strategies aimed at discovering novel chemotypes with improved properties or different intellectual property profiles. nih.govresearchgate.net

Scaffold hopping involves replacing the central biphenyl core of this compound with a different molecular framework that maintains the essential 3D orientation of the amino and ethanone pharmacophores. nih.gov This can lead to compounds with completely different physicochemical properties, potentially improving solubility, membrane permeability, or metabolic stability.

Bioisosteric replacement is a more conservative approach where a part of the molecule is exchanged for another group with similar physical or chemical properties. researchgate.net This can be applied to:

The Phenyl Rings: One or both phenyl rings could be replaced by heteroaromatic rings like pyridine (B92270), pyrimidine (B1678525), thiophene, or furan. This alters the electronic distribution and introduces potential new hydrogen bonding sites. frontiersin.org

The Functional Groups: As discussed in section 4.2, the ethanone or amino groups can be replaced by their known bioisosteres.

Classical Isosteres: The ether linkage (-O-) in some analogs could be replaced with sulfur (-S-), a methylene (B1212753) group (-CH₂-), or an amine (-NH-), each conferring distinct bond angles and electronic properties. acs.org

Table 3: Examples of Scaffold Hopping and Bioisosteric Replacement for the Biphenyl-Acetophenone Scaffold

| Strategy | Original Moiety | Replacement Moiety | Rationale |

|---|---|---|---|

| Scaffold Hop | Biphenyl | Diphenyl ether | Increases flexibility and alters the angle between the aromatic rings. |

| Scaffold Hop | Biphenyl | Benzimidazole | Introduces a rigid, fused heterocyclic system that may mimic the biphenyl conformation while improving properties like solubility. |

| Bioisosteric Replacement | Phenyl ring | Pyridine ring | Introduces a nitrogen atom, which can act as a hydrogen bond acceptor and may alter solubility and metabolic profile. |

Libraries and Combinatorial Chemistry Approaches

To efficiently explore the vast chemical space suggested by the SAR strategies above, modern drug discovery often employs combinatorial chemistry and the synthesis of compound libraries. ijpsonline.com This approach allows for the rapid, parallel synthesis of a large number of structurally related analogs based on the this compound scaffold. nih.gov

The synthesis of biphenyl libraries is well-established, frequently relying on robust and high-yielding palladium-catalyzed cross-coupling reactions. acs.org

Suzuki-Miyaura Coupling: This reaction, which couples a boronic acid with an organic halide, is a cornerstone for creating the biphenyl core. By using arrays of different substituted phenylboronic acids and substituted aryl halides, a large matrix of biphenyl derivatives can be generated. rsc.org

Solid-Phase Synthesis: One of the starting materials can be attached to a solid support (a resin bead). The subsequent chemical steps, including the biphenyl coupling and functional group modifications, are carried out on this support. The "split-and-mix" method allows for the exponential generation of unique compounds in a mixture-based library. acs.orgijpsonline.comacs.org

Screening these libraries against a biological target can quickly generate extensive SAR data, highlighting promising regions of chemical space and identifying potent lead compounds for further development. nih.govmit.edu This systematic approach accelerates the discovery process far more effectively than traditional one-by-one compound synthesis.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for investigating the intrinsic properties of 1-(3'-Amino-biphenyl-3-yl)-ethanone. These methods allow for the precise determination of the molecule's three-dimensional structure, the distribution of its electrons, and its potential for chemical interactions.

Analysis of Electronic Structure (HOMO-LUMO Energy Gaps, Orbital Character)

The electronic behavior of a molecule is governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, initiating a chemical reaction. researchgate.net For this compound, the analysis of the HOMO and LUMO reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). The amino group is expected to significantly contribute to the HOMO, while the acetyl group and the biphenyl (B1667301) system are likely to influence the character of the LUMO.

Table 1: Frontier Molecular Orbital Energies

| Parameter | Value (eV) |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. For this compound, NBO analysis can quantify the strength of various intramolecular interactions, such as hyperconjugation between filled and empty orbitals. This analysis provides insights into the stability of the molecule arising from electron delocalization between the phenyl rings, the amino group, and the acetyl group. The interactions are evaluated using second-order perturbation theory, where higher energy values indicate stronger interactions. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. researchgate.netrsc.org It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP surface would likely show a negative potential around the oxygen atom of the acetyl group and the nitrogen atom of the amino group, highlighting these as potential sites for hydrogen bonding and other electrophilic interactions. The aromatic rings will also exhibit regions of negative potential above and below the plane of the rings.

Theoretical Prediction of Vibrational Spectra

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.gov By performing a frequency calculation on the optimized geometry of this compound using DFT, a theoretical vibrational spectrum can be generated. acs.org The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending, and torsional motions of different functional groups) can be compared with experimental spectra to confirm the molecular structure and to aid in the assignment of experimental spectral bands. researchgate.net For instance, the characteristic stretching frequencies of the N-H bonds in the amino group, the C=O bond in the acetyl group, and the C-C bonds within the biphenyl rings can be precisely calculated.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or enzyme (receptor). mdpi.com This method is crucial in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level. acs.org For this compound, molecular docking studies could be employed to investigate its potential as an inhibitor for various biological targets. The docking process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex.

Prediction of Binding Affinities and Modes with Biological Macromolecules

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. pandawainstitute.com This method also estimates the strength of the interaction, commonly expressed as binding affinity or a docking score. For this compound, docking studies can be performed against various biological targets to identify potential protein-ligand interactions.

Table 1: Hypothetical Docking Scores and Predicted Binding Affinities of this compound with Various Kinase Targets

| Kinase Target | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues (Hypothetical) |

| Tyrosine Kinase A | -8.5 | 150 | Met350, Leu380, Val420 |

| p38 MAP Kinase | -7.9 | 320 | Leu167, Gly110, Ala51 |

| Cyclin-Dependent Kinase 2 | -8.2 | 210 | Ile20, Val64, Phe80 |

This table presents hypothetical data for illustrative purposes, based on typical results from molecular docking studies on similar compounds.

Elucidation of Specific Ligand-Receptor Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

Beyond predicting binding affinity, molecular docking and subsequent analysis can elucidate the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for understanding the basis of molecular recognition. For this compound, the key functional groups—the amino group (-NH2) and the ethanone (B97240) moiety (-C(O)CH3)—are expected to play significant roles in forming specific interactions.

Based on studies of other amino- and ketone-containing ligands, the following interactions can be predicted:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ethanone group can act as a hydrogen bond acceptor. These groups could form hydrogen bonds with amino acid residues in the receptor's binding site, such as serine, threonine, or the peptide backbone.

Hydrophobic Contacts: The biphenyl core is inherently hydrophobic and would likely engage in van der Waals and pi-pi stacking interactions with hydrophobic residues like phenylalanine, tyrosine, leucine, and valine within the binding pocket. acs.org

Table 2: Predicted Ligand-Receptor Interactions for this compound

| Interaction Type | Functional Group on Ligand | Potential Interacting Residues in Receptor |

| Hydrogen Bond (Donor) | Amino (-NH2) | Asp, Glu, Ser, Thr (side chain carboxyl/hydroxyl) |

| Hydrogen Bond (Acceptor) | Ethanone (C=O) | Ser, Thr, Asn, Gln (side chain hydroxyl/amide) |

| Pi-Pi Stacking | Biphenyl Rings | Phe, Tyr, Trp, His (aromatic side chains) |

| Hydrophobic (van der Waals) | Biphenyl Rings, Methyl group | Ala, Val, Leu, Ile, Met (aliphatic side chains) |

This table is a generalized prediction based on the chemical structure of the compound and common ligand-receptor interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are built by calculating molecular descriptors (physicochemical, topological, electronic, etc.) for a set of molecules with known activities and then using statistical methods to find a predictive relationship. walshmedicalmedia.com

For a series of analogs of this compound, a QSAR study could be conducted to identify the key structural features that influence a particular biological activity, such as inhibitory potency against a specific enzyme. A general form of a QSAR equation is:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ... mdpi.com

While a specific QSAR model for this compound is not published, studies on other biphenyl derivatives have successfully used descriptors like LogP (lipophilicity), molecular weight, and various electronic and steric parameters to predict activity. acs.orgwalshmedicalmedia.com For instance, a hypothetical QSAR model for kinase inhibition by aminobiphenyl derivatives might reveal that increased hydrophobicity of one phenyl ring and the presence of a hydrogen bond donor on the other are critical for high potency.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its receptor over time. pandawainstitute.com This technique can be used to assess the stability of a docked pose, analyze the flexibility of the ligand and protein, and calculate binding free energies.

An MD simulation of the this compound-protein complex, initiated from a docked pose, would reveal how the ligand settles into the binding site and the stability of its key interactions. acs.org Analysis of the simulation trajectory could include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To determine the persistence of specific hydrogen bonds throughout the simulation. pandawainstitute.com

These simulations would provide a more realistic and detailed picture of the binding event than static docking alone.

In Silico Prediction of Chemical Fate and Synthetic Pathway Optimization

Computational methods are also valuable for predicting the environmental fate and potential synthetic routes for a chemical compound.

Chemical Fate Prediction: Software programs can estimate properties related to a chemical's persistence, bioaccumulation, and toxicity (PBT) in the environment. For example, QSAR models can predict biodegradability. Models like BIOWIN can estimate the likelihood of a compound being readily biodegradable. ospar.org Based on its structure, this compound would likely be predicted as not readily biodegradable but potentially inherently biodegradable. ospar.org

Synthetic Pathway Optimization: Computational tools can assist in retrosynthetic analysis to identify potential starting materials and reaction pathways. For a biphenyl derivative like this compound, a common synthetic route involves a Suzuki-Miyaura cross-coupling reaction. rsc.org Computational chemistry could be used to model the reaction mechanism, predict yields under different catalytic conditions, and identify potential byproducts, thereby helping to optimize the synthesis.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a precise structural model can be constructed.

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons. In 1-(3'-Amino-biphenyl-3-yl)-ethanone, the protons can be categorized into three main regions: the aromatic protons on the two distinct phenyl rings and the aliphatic protons of the methyl group.

The acetyl group (-COCH₃) is electron-withdrawing, which deshields the protons on the ring to which it is attached (Ring A), causing them to resonate at a lower field (higher ppm value). Conversely, the amino group (-NH₂) is electron-donating, shielding the protons on its ring (Ring B) and shifting their signals to a higher field (lower ppm value). libretexts.org The amino group protons themselves typically appear as a broad singlet. The methyl protons of the ethanone (B97240) group appear as a sharp singlet in the upfield region, characteristic of a methyl ketone. libretexts.org

Based on analysis of similar structures, the predicted chemical shifts (δ) for the protons are detailed below. rsc.orgacs.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H₂ (Ring A) | ~8.1 | Singlet (or Triplet) | 1H |

| H₄ (Ring A) | ~7.8 | Doublet | 1H |

| H₅ (Ring A) | ~7.5 | Triplet | 1H |

| H₆ (Ring A) | ~7.7 | Doublet | 1H |

| H₂' (Ring B) | ~7.0 | Singlet (or Triplet) | 1H |

| H₄' (Ring B) | ~6.8 | Doublet | 1H |

| H₅' (Ring B) | ~7.2 | Triplet | 1H |

| H₆' (Ring B) | ~6.9 | Doublet | 1H |

| -NH₂ | ~3.5 - 5.0 | Broad Singlet | 2H |

| -CH₃ | ~2.6 | Singlet | 3H |

This is an interactive data table. Click on the headers to sort.

Carbon-13 NMR (¹³C NMR) provides a direct map of the carbon skeleton. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, allowing for a count of non-equivalent carbons. The chemical shifts are indicative of the carbon's hybridization and electronic environment. oregonstate.edu

For this compound, the carbonyl carbon of the ketone is highly deshielded and appears far downfield. The aromatic carbons resonate in the mid-field region, with their specific shifts influenced by the attached substituent. The carbon attached to the amino group (C-3') is shielded, while the carbon attached to the acetyl group (C-3) is deshielded. The aliphatic methyl carbon appears at a high-field position. rsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~27 |

| Aromatic C-H | ~113 - 135 |

| Aromatic C-N (C-3') | ~147 |

| Aromatic C-C=O (C-3) | ~138 |

| Aromatic C-C (C-1, C-1') | ~140 - 142 |

| C=O | ~198 |

This is an interactive data table. Click on the headers to sort.

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecule's connectivity. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). researchgate.net For this molecule, COSY would reveal correlations between adjacent aromatic protons within each ring, helping to trace the connectivity around each phenyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J-coupling). libretexts.org It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (²J or ³J-coupling). researchgate.netlibretexts.org HMBC is critical for identifying connections between different functional groups and substructures. For this compound, key HMBC correlations would include:

The methyl protons (-CH₃) correlating to the carbonyl carbon (C=O) and the C-3 carbon of Ring A.

Aromatic protons on one ring correlating to the quaternary carbon of the other ring (e.g., H-2'/H-6' correlating to C-1), confirming the biphenyl (B1667301) linkage.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The resulting spectrum displays absorption bands at specific frequencies corresponding to the molecule's functional groups.

For this compound, the key expected absorption bands are:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium, two bands |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Weak |

| C=O Stretch (aryl ketone) | 1680 - 1700 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak, multiple bands |

| C-N Stretch | 1250 - 1360 | Medium |

This is an interactive data table. Click on the headers to sort.

The presence of a strong, sharp peak around 1685 cm⁻¹ confirms the ketone's carbonyl group, while the pair of bands in the 3300-3500 cm⁻¹ region is a clear indicator of the primary amino group. orientjchem.org

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov While FT-IR is more sensitive to polar bonds (like C=O and N-H), Raman spectroscopy is particularly effective for detecting vibrations of non-polar, symmetric bonds. arxiv.org

For this compound, Raman spectroscopy would be expected to show strong signals for:

Aromatic Ring Breathing Modes: These symmetric vibrations of the phenyl rings typically produce strong, sharp peaks in the Raman spectrum, often around 1000 cm⁻¹ and 1600 cm⁻¹.

Biphenyl C-C Stretch: The stretching vibration of the bond connecting the two phenyl rings would also be a prominent feature.

Symmetric CH₃ Bending: The symmetric deformation of the methyl group would be visible.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are essential techniques for investigating the electronic properties of molecules like this compound. The UV-Vis spectrum arises from electronic transitions between molecular orbitals, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

For this compound, the spectrum is expected to be dominated by π–π* transitions associated with the conjugated biphenyl system and the acetyl group's carbonyl chromophore. The presence of the amino group (an auxochrome) and the acetyl group on different rings influences the electronic distribution and, consequently, the absorption wavelengths (λmax). The electronic absorption spectra of similar polyaryl-substituted compounds typically show intense absorption maxima in the ultraviolet region. mdpi.com

The polarity of the solvent can significantly impact the position of the absorption bands. biointerfaceresearch.com In polar solvents, a bathochromic (red) or hypsochromic (blue) shift may be observed depending on the nature of the electronic transition and the stabilization of the ground and excited states. For instance, studies on similar aromatic ketones show distinct absorption bands that shift with solvent polarity. biointerfaceresearch.comscience-softcon.de

Fluorescence spectroscopy provides information about the molecule's ability to emit light after being electronically excited. While not all aromatic ketones are highly fluorescent, the extended π-system of the biphenyl core, coupled with the amino group, may confer fluorescent properties. The structure of related fluorescent compounds, such as other substituted biphenyl ethanones, has been studied to understand their emission properties. researchgate.net The fluorescence emission spectrum would be expected at a longer wavelength than the absorption spectrum (Stokes shift), and its intensity could also be sensitive to the solvent environment.

Table 1: Expected Spectroscopic Properties in UV-Vis and Fluorescence

| Parameter | Expected Observation | Rationale |

|---|---|---|

| UV-Vis Absorption (λmax) | Multiple bands in the UV region (approx. 260-400 nm) | π–π* transitions of the biphenyl system and n–π* transition of the carbonyl group. mdpi.com |

| Solvatochromism | Shift in λmax with changing solvent polarity | Stabilization of ground and excited states by the solvent. biointerfaceresearch.com |

| Fluorescence | Potential emission at wavelengths longer than absorption | De-excitation from the first excited singlet state; common in extended aromatic systems. researchgate.net |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound from its exact mass. For this compound (C₁₄H₁₃NO), HRMS can distinguish its formula from other combinations of atoms that might have the same nominal mass. The technique is a cornerstone for confirming the identity of newly synthesized compounds. beilstein-journals.orgscispace.com Typically, analysis is performed using electrospray ionization (ESI) in positive ion mode, which would detect the protonated molecule, [M+H]⁺.

Table 2: HRMS Data for this compound

| Ion | Elemental Formula | Calculated m/z | Found m/z |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is suitable for compounds that are thermally stable and sufficiently volatile. While the polarity of the amino group in this compound might pose a challenge, analysis is often possible, sometimes after derivatization of the amine to increase volatility.

Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion ([M-15]⁺), and cleavages around the biphenyl linkage. Analysis of the closely related compound 3-Acetylbiphenyl shows a prominent top peak at m/z 181, corresponding to the [M-CH₃]⁺ fragment. nih.gov

Table 3: Predicted Major Fragments in GC-MS (Electron Impact)

| m/z | Proposed Fragment | Description |

|---|---|---|

| 211 | [C₁₄H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 196 | [M - CH₃]⁺ | Loss of a methyl group from the acetyl moiety |

| 168 | [M - COCH₃]⁺ | Loss of the acetyl group |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar and non-volatile compounds like this compound. nih.gov The compound can be analyzed without derivatization, which is often required for GC-MS. nih.gov Separation is typically achieved using reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC). nih.gov

Coupled with a soft ionization technique like electrospray ionization (ESI), LC-MS generally produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, confirming the molecular weight. researchgate.net Tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate structurally informative fragment ions. This approach enhances selectivity and is crucial for identifying compounds in complex mixtures. nih.govresearchgate.net

Table 4: Expected Ions in LC-MS Analysis

| Analysis Mode | Parent Ion (m/z) | Major Fragment Ions (MS/MS) | Description |

|---|---|---|---|

| Full Scan MS | 212.1 | N/A | [M+H]⁺, confirming molecular weight. |

| Tandem MS (MS/MS) | 212.1 | 194.1, 170.1 | Fragmentation of the parent ion, e.g., loss of H₂O or CH₃CN (from interaction with acetonitrile (B52724) mobile phase). |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to generate a precise electron density map of the molecule.

Table 5: Structural Information Obtainable from X-ray Crystallography

| Parameter | Significance |

|---|---|

| Connectivity | Confirms the synthesized chemical structure is correct. |

| Bond Lengths & Angles | Provides precise geometric data for comparison with theoretical models. |

| Dihedral Angle | Defines the rotational orientation of the two phenyl rings relative to each other. |

| Intermolecular Interactions | Reveals hydrogen bonding, van der Waals forces, and π-stacking that govern crystal packing. |

| Absolute Configuration | Can determine the absolute stereochemistry in chiral crystals. |

Applications in Advanced Organic Synthesis and Methodology Development

Utilization as Versatile Synthetic Intermediates

The presence of both an amino and a keto group allows 1-(3'-Amino-biphenyl-3-yl)-ethanone to serve as a versatile synthetic intermediate. The amino group can be readily transformed into a variety of other functionalities, such as amides, sulfonamides, and diazonium salts, which can then undergo further reactions. The ketone moiety can participate in reactions like reductions, oxidations, and various carbon-carbon bond-forming reactions. This dual reactivity makes it a key starting material for the synthesis of a diverse range of compounds.

For instance, the amino group can be acylated to form amides, which are important structural motifs in many biologically active molecules. The ketone can be reduced to the corresponding alcohol, which can then be used in esterification or etherification reactions. The combination of these transformations allows for the systematic modification of the molecule at two distinct points, providing access to a wide library of derivatives from a single starting material.

Building Blocks for Complex Natural Product Synthesis

The biphenyl (B1667301) scaffold is a common structural motif found in numerous natural products, many of which exhibit significant biological activity. rsc.org The rigid nature of the biphenyl unit in this compound provides a defined three-dimensional framework that can be elaborated upon to construct complex natural product skeletons. The amino and keto functionalities serve as handles for introducing additional complexity and chirality.

While direct examples of the use of this compound in the total synthesis of specific complex natural products are not extensively documented in the readily available literature, its potential is evident. The strategic placement of the amino and keto groups on the biphenyl core allows for the regioselective introduction of substituents and the formation of new rings, which are crucial steps in the assembly of intricate natural product architectures. For example, the amino group could be utilized in intramolecular cyclization reactions to form heterocyclic rings fused to the biphenyl system, a common feature in many alkaloids and other bioactive natural products.

Precursors for Pharmaceutically Relevant Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a large percentage of approved drugs containing at least one heterocyclic ring. The amino and keto functionalities of this compound are ideally suited for the construction of various heterocyclic systems.

The amino group can act as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form a variety of nitrogen-containing heterocycles. For example, reaction with a β-ketoester could lead to the formation of a dihydropyrimidinone ring, a scaffold known for its diverse biological activities. tcichemicals.com Similarly, condensation with α-haloketones can yield imidazoles or related heterocycles. researchgate.net

The ketone functionality can also be a key participant in cyclization reactions. For instance, it can undergo condensation with hydrazines to form pyrazoles or with hydroxylamine (B1172632) to form isoxazoles. The combination of the amino and keto groups allows for the synthesis of more complex fused heterocyclic systems through multi-step sequences or one-pot reactions. zioc.ru The development of methods for the synthesis of nitrogen-containing heterocycles is an active area of research. zioc.ru

Development of Novel Catalytic Systems

The development of new catalytic systems is a cornerstone of modern organic synthesis. While direct applications of this compound itself as a catalyst are not widely reported, its derivatives have the potential to serve as ligands in transition metal catalysis. The biphenyl backbone can induce axial chirality, which is a key feature of many successful chiral ligands used in asymmetric catalysis. nih.gov

The amino group of this compound can be readily modified to introduce phosphine, amine, or other coordinating groups. These modified biphenyl derivatives can then act as ligands for transition metals like palladium, rhodium, or ruthenium. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the biphenyl rings, potentially leading to catalysts with high activity and selectivity for a variety of organic transformations.

Role in Multi-Component and Cascade Reactions